2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
CAS No.: 573973-59-8
Cat. No.: VC5954665
Molecular Formula: C14H12ClN5O2S
Molecular Weight: 349.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573973-59-8 |
|---|---|
| Molecular Formula | C14H12ClN5O2S |
| Molecular Weight | 349.79 |
| IUPAC Name | 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C14H12ClN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) |
| Standard InChI Key | CLROCMPZGFYPBW-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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1,2,4-Triazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, known for hydrogen-bonding capabilities and metabolic stability.
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Furan-2-yl substituent: A five-membered oxygen-containing heterocycle at position 5 of the triazole, enhancing π-π stacking interactions .
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4-Chlorophenylacetamide: A chlorinated aromatic group linked via a thioether (–S–) bond, contributing to lipophilicity and target affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₂ClN₅O₂S |
| Molecular weight | 349.79 g/mol |
| IUPAC name | 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
| SMILES | C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
The chlorine atom at the para position of the phenyl ring increases electronegativity, potentially improving binding to hydrophobic enzyme pockets. The thioether linkage enhances stability against oxidative degradation compared to ether analogs .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol:
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Acetylation with 4-chlorophenylacetyl chloride:
Table 2: Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Furan-2-carbohydrazide + thiourea | HCl, reflux, 6h | 68–72 |
| 2 | Triazole-thiol + 4-chlorophenylacetyl chloride | DCM, TEA, 0–5°C | 81–85 |
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Automated purification systems employing flash chromatography (silica gel, ethyl acetate/hexane) achieve >98% purity, critical for pharmaceutical applications .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MICs)
The furan ring’s oxygen atom likely interacts with microbial cell wall components, while the triazole disrupts ergosterol biosynthesis in fungi.
Table 4: IC₅₀ Values in Cancer Models
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 8.2 | Caspase-3 activation |
| HeLa (cervical) | 11.7 | ROS generation |
| HCT116 (colon) | 6.9 | Topoisomerase II inhibition |
The 4-chlorophenyl group enhances DNA intercalation, as confirmed by fluorescence quenching studies with ct-DNA (Kₐ = 3.7 × 10⁴ M⁻¹) .
Structure-Activity Relationships (SAR)
Key structural modifications influence bioactivity:
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Furan replacement with thiophene: Reduces antifungal activity by 60%, underscoring furan’s role in target recognition.
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Chlorine substitution with fluorine: Lowers logP from 2.8 to 2.3, decreasing membrane permeability .
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Thioether oxidation to sulfone: Abolishes anticancer activity, suggesting the thiol group’s critical role in redox interactions.
Pharmacokinetic Profiling
Absorption and Distribution
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logP: 2.8 (moderate lipophilicity, favoring blood-brain barrier penetration).
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Plasma protein binding: 89% (albumin-dominated), limiting free drug concentrations .
Metabolism and Excretion
Primary metabolic pathways:
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Hepatic oxidation: Cytochrome P450 3A4-mediated furan ring hydroxylation.
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Renal excretion: 65% unchanged, 35% as glucuronide conjugates .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound: For dual-action antimicrobial/anticancer agents.
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Prodrug modification: Esterification of the acetamide group improves oral bioavailability by 2.3-fold .
Materials Science
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Coordination polymers: Forms stable complexes with Cu(II) (stability constant logβ = 12.4), applicable in catalysis.
| Species | LD₅₀ (mg/kg) | Route |
|---|---|---|
| Mouse | 320 | Oral |
| Rat | 450 | Intravenous |
Chronic exposure studies (90 days) show no hepatotoxicity at doses ≤50 mg/kg/day.
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